molecular formula C16H13BrN2O2S B297449 2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE

2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE

Cat. No.: B297449
M. Wt: 377.3 g/mol
InChI Key: HMWVWSGNQFMFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One possible route could start with the bromination of indole to introduce the bromo group at the 5-position. This is followed by formylation to add the formyl group at the 3-position. The final step involves the acylation of the indole derivative with N-(2-thienylmethyl)acetamide under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 2-(5-bromo-3-carboxy-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide.

    Reduction: 2-(5-bromo-3-hydroxymethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The presence of the bromo and formyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromo-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide: Lacks the formyl group.

    2-(3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide: Lacks the bromo group.

    2-(5-bromo-3-formyl-1H-indol-1-yl)-N-methylacetamide: Lacks the thienylmethyl group.

Uniqueness

The unique combination of the bromo, formyl, and thienylmethyl groups in 2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13BrN2O2S

Molecular Weight

377.3 g/mol

IUPAC Name

2-(5-bromo-3-formylindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C16H13BrN2O2S/c17-12-3-4-15-14(6-12)11(10-20)8-19(15)9-16(21)18-7-13-2-1-5-22-13/h1-6,8,10H,7,9H2,(H,18,21)

InChI Key

HMWVWSGNQFMFHE-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O

Canonical SMILES

C1=CSC(=C1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.